Cas no 894914-14-8 (N-benzyl-2-3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide)

N-benzyl-2-3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide structure
894914-14-8 structure
商品名:N-benzyl-2-3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide
CAS番号:894914-14-8
MF:C25H20ClN3O3
メガワット:445.897604942322
CID:5423712
PubChem ID:20929644

N-benzyl-2-3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide 化学的及び物理的性質

名前と識別子

    • N-benzyl-2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
    • 894914-14-8
    • N-benzyl-2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
    • N-benzyl-2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
    • AKOS001951731
    • F3411-1665
    • 3-(4-Chlorobenzoyl)-7-methyl-4-oxo-N-(phenylmethyl)-1,8-naphthyridine-1(4H)-acetamide
    • N-benzyl-2-3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide
    • インチ: 1S/C25H20ClN3O3/c1-16-7-12-20-24(32)21(23(31)18-8-10-19(26)11-9-18)14-29(25(20)28-16)15-22(30)27-13-17-5-3-2-4-6-17/h2-12,14H,13,15H2,1H3,(H,27,30)
    • InChIKey: WUGYHMHPVLOKFO-UHFFFAOYSA-N
    • ほほえんだ: N1(CC(NCC2=CC=CC=C2)=O)C2C(=CC=C(C)N=2)C(=O)C(C(=O)C2=CC=C(Cl)C=C2)=C1

計算された属性

  • せいみつぶんしりょう: 445.1193192g/mol
  • どういたいしつりょう: 445.1193192g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 741
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

  • 密度みつど: 1.333±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 698.2±55.0 °C(Predicted)
  • 酸性度係数(pKa): 14.42±0.46(Predicted)

N-benzyl-2-3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3411-1665-1mg
N-benzyl-2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894914-14-8
1mg
$54.0 2023-09-10
Life Chemicals
F3411-1665-20mg
N-benzyl-2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894914-14-8
20mg
$99.0 2023-09-10
Life Chemicals
F3411-1665-25mg
N-benzyl-2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894914-14-8
25mg
$109.0 2023-09-10
Life Chemicals
F3411-1665-20μmol
N-benzyl-2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894914-14-8
20μmol
$79.0 2023-09-10
Life Chemicals
F3411-1665-10mg
N-benzyl-2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894914-14-8
10mg
$79.0 2023-09-10
Life Chemicals
F3411-1665-2μmol
N-benzyl-2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894914-14-8
2μmol
$57.0 2023-09-10
Life Chemicals
F3411-1665-30mg
N-benzyl-2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894914-14-8
30mg
$119.0 2023-09-10
Life Chemicals
F3411-1665-10μmol
N-benzyl-2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894914-14-8
10μmol
$69.0 2023-09-10
Life Chemicals
F3411-1665-2mg
N-benzyl-2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894914-14-8
2mg
$59.0 2023-09-10
Life Chemicals
F3411-1665-4mg
N-benzyl-2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894914-14-8
4mg
$66.0 2023-09-10

N-benzyl-2-3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide 関連文献

N-benzyl-2-3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamideに関する追加情報

Recent Advances in the Study of N-benzyl-2-3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide (CAS: 894914-14-8)

The compound N-benzyl-2-3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide (CAS: 894914-14-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.

Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. The structural uniqueness of this molecule, characterized by the presence of a 1,8-naphthyridine core and a chlorobenzoyl moiety, contributes to its high binding affinity and selectivity. Researchers have employed advanced computational modeling techniques to elucidate the molecular interactions between this compound and its target proteins, providing valuable insights into its mechanism of action.

In vitro and in vivo studies have demonstrated promising results, with the compound showing significant efficacy in reducing tumor growth and inflammation in preclinical models. Notably, its pharmacokinetic properties, including bioavailability and metabolic stability, have been optimized through structural modifications, enhancing its potential as a drug candidate. These findings are supported by recent publications in high-impact journals, underscoring the compound's relevance in current medicinal chemistry research.

Despite these advancements, challenges remain in translating these findings into clinical applications. Issues such as toxicity profiles and long-term effects require further investigation. Ongoing research is focused on addressing these gaps, with several collaborative efforts between academic institutions and pharmaceutical companies aimed at advancing the development of this compound. Future directions include exploring its potential in combination therapies and expanding its application to other disease models.

In conclusion, N-benzyl-2-3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide represents a promising candidate for therapeutic development. Continued research and collaboration will be essential in unlocking its full potential and addressing the remaining challenges in its path to clinical use.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd